molecular formula C15H14N2O2 B11096500 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile

Cat. No.: B11096500
M. Wt: 254.28 g/mol
InChI Key: MNTZTRGRWFUXJX-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxymethyl group, a phenoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like refluxing, purification through distillation, and crystallization to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile is unique due to its specific combination of functional groups and its pyridine ring structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2O2/c1-11-8-12(10-18-2)14(9-16)15(17-11)19-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3

InChI Key

MNTZTRGRWFUXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=CC=CC=C2)C#N)COC

solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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